3-({4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}methyl)-1H-indole
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Overview
Description
3-({4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}methyl)-1H-indole is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}methyl)-1H-indole typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole core is replaced by the piperazine moiety.
Attachment of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group can be attached to the piperazine ring through a reductive amination reaction, where the piperazine is reacted with 2-(trifluoromethyl)benzaldehyde in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-({4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}methyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring and the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids depending on the type of substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
3-({4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}methyl)-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-({4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}methyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Shares the trifluoromethylbenzyl group but lacks the indole and piperazine moieties.
1-(Benzyl)-1H-1,2,3-triazol-4-yl (piperazin-1-yl)methanone: Contains a piperazine ring but differs in the core structure.
Uniqueness
3-({4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}methyl)-1H-indole is unique due to the combination of the indole core, piperazine ring, and trifluoromethylbenzyl group.
Properties
IUPAC Name |
3-[[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methyl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3/c22-21(23,24)19-7-3-1-5-16(19)14-26-9-11-27(12-10-26)15-17-13-25-20-8-4-2-6-18(17)20/h1-8,13,25H,9-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOROCRTFHATLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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